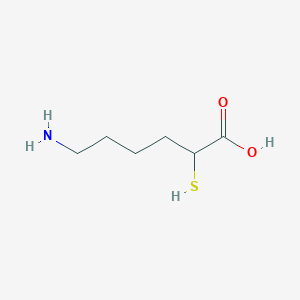

6-Amino-2-mercapto-hexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

6-amino-2-sulfanylhexanoic acid |

InChI |

InChI=1S/C6H13NO2S/c7-4-2-1-3-5(10)6(8)9/h5,10H,1-4,7H2,(H,8,9) |

InChI Key |

JNQDJHCXDRGZJD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(C(=O)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 2 Mercapto Hexanoic Acid and Its Derivatives

Chemoenzymatic and Biosynthetic Approaches

The development of chemoenzymatic and biosynthetic routes for specialty amino acids like 6-Amino-2-mercapto-hexanoic acid is a burgeoning field, leveraging the specificity and efficiency of biological systems. While direct biosynthetic pathways for this specific molecule are not extensively documented, strategies can be extrapolated from the well-understood biosynthesis of related sulfur-containing amino acids.

Metabolic Engineering Strategies for Related Amino Acids

Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has been successfully employed for the overproduction of L-cysteine, a foundational sulfur-containing amino acid. mdpi.comnih.gov These strategies provide a blueprint for the potential biosynthesis of this compound. Key metabolic engineering approaches include:

Enhancing Precursor Supply: Increasing the intracellular concentration of precursor molecules is a critical step. For L-cysteine, this involves boosting the L-serine biosynthesis pathway. mdpi.comresearchgate.net For the target molecule, enhancing the pool of a 6-amino-hexanoic acid precursor would be a parallel strategy.

Deregulation of Key Enzymes: Feedback inhibition is a common regulatory mechanism in amino acid biosynthesis. Engineering enzymes to be insensitive to product inhibition can significantly increase yields. For instance, modifying the enzyme serine acetyltransferase (CysE), which is normally inhibited by L-cysteine, has been a successful strategy. nih.govnih.gov A similar approach could be applied to enzymes in a putative pathway for this compound.

Overexpression of Pathway Enzymes: Increasing the expression levels of key enzymes in the biosynthetic pathway can drive the metabolic flux towards the desired product. In L-cysteine production, overexpression of serine acetyltransferase (cysE) and cysteine synthase (cysK) has proven effective. researchgate.net

Improving Sulfur Assimilation: Ensuring an adequate supply of reduced sulfur is essential. This can be achieved by overexpressing genes involved in sulfate reduction and sulfide incorporation. slideshare.net

A hypothetical biosynthetic pathway for this compound could involve the enzymatic modification of a 6-aminohexanoic acid backbone, potentially through the action of a novel or engineered thiol transferase.

Table 1: Key Metabolic Engineering Targets for Sulfur-Containing Amino Acid Production

| Target | Strategy | Rationale | Organism Example |

| Serine Acetyltransferase (cysE) | Overexpression and mutation for feedback resistance | Increase flux towards O-acetylserine, the precursor for cysteine. | E. coli, C. glutamicum |

| Cysteine Synthase (cysK) | Overexpression | Catalyzes the final step of cysteine synthesis from O-acetylserine and sulfide. | C. glutamicum |

| L-cysteine desulfhydrases | Gene deletion | Prevents the degradation of the target amino acid. | C. glutamicum |

| L-cysteine transporters | Overexpression of efflux pumps | Alleviates product toxicity and feedback inhibition by exporting the amino acid. | C. glutamicum |

Enzyme Assays and Bioconversion Pathways

The development of any biosynthetic process relies on the ability to assay the activity of the involved enzymes. For the synthesis of this compound, assays for enzymes analogous to those in known sulfur-containing amino acid pathways would be crucial.

Thiol Transferase Assays: An enzyme capable of transferring a thiol group to a 6-amino-hexanoic acid derivative would be a key component of a potential biosynthetic route. Assays for such an enzyme could be developed using a chromogenic substrate that releases a colored or fluorescent molecule upon thiol transfer.

Transaminase Assays: If the synthesis proceeds through an oxo-intermediate, a transaminase would be required to introduce the amino group. Transaminase activity can be assayed by monitoring the conversion of the amino donor (e.g., an amino acid) and the oxo-acceptor.

Enoate Reductase Assays: In some biosynthetic pathways, the reduction of an α,β-unsaturated bond is a key step. Enoate reductases catalyze such reactions, and their activity can be monitored by following the decrease in absorbance of the unsaturated substrate. nih.gov

Bioconversion pathways offer a more direct chemoenzymatic approach. For instance, a precursor molecule that is chemically synthesized could be converted to the final product using one or more enzymatic steps. A potential bioconversion pathway for this compound could start with 6-amino-2-oxohexanoic acid, which could then be enzymatically thiolated and subsequently reduced. Alternatively, an unsaturated precursor like 6-amino-hex-2-enoic acid could be a substrate for an enzymatic thiol addition. google.com

Classical Organic Synthesis Routes

Traditional organic synthesis provides robust and versatile methods for the preparation of this compound and its derivatives. These routes typically involve the sequential introduction of the amino and thiol functionalities onto a hexanoic acid backbone.

Thiol Addition Reactions to Hexanoic Acid Derivatives

The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a powerful method for forming a carbon-sulfur bond at the β-position. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of a suitable thiol with a derivative of 6-amino-hex-2-enoic acid.

The reaction is typically base-catalyzed, with the base deprotonating the thiol to form a more nucleophilic thiolate anion. nih.gov The choice of solvent and reaction conditions can influence the efficiency and selectivity of the reaction.

Table 2: Examples of Thiol Addition Reactions

| α,β-Unsaturated Substrate | Thiol Reagent | Product |

| 6-(tert-Butoxycarbonylamino)hex-2-enoic acid ethyl ester | Benzyl mercaptan | Ethyl 6-(tert-butoxycarbonylamino)-2-(benzylthio)hexanoate |

| N-Acetyl-6-amino-hex-2-enamide | Thioacetic acid | N-Acetyl-2-(acetylthio)-6-aminohexanamide |

Alkylation Reactions Involving Thiol Compounds and Halogenated Hexanoic Acids

A common strategy for the formation of thioethers is the nucleophilic substitution reaction between a thiolate and an alkyl halide. pearson.commasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of a thiol-containing nucleophile with a 6-amino-2-halo-hexanoic acid derivative.

The thiol is typically deprotonated with a base to generate the thiolate anion, which then displaces the halide from the α-carbon of the hexanoic acid derivative. The choice of protecting groups for the amino and carboxylic acid functionalities is crucial to prevent side reactions.

Reaction Scheme:

Protect-NH-(CH₂)₄-CH(Br)-COOH + R-SH + Base → Protect-NH-(CH₂)₄-CH(SR)-COOH

Disulfide Exchange Reactions for Thiol Precursors

Disulfide exchange is a reversible reaction in which a thiol reacts with a disulfide bond to form a new disulfide and a new thiol. nih.govresearchgate.net This reaction can be utilized in the synthesis of this compound in a few ways.

Firstly, a disulfide-containing precursor, such as 6,6'-dithiobis(2-aminohexanoic acid), can be synthesized and then reduced in the final step to yield the desired thiol. Common reducing agents for disulfide bonds include dithiothreitol (DTT) and β-mercaptoethanol. libretexts.org

Secondly, disulfide exchange can be used to introduce a protected thiol group. For example, reacting a suitable precursor with an activated disulfide, such as 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), can yield a mixed disulfide that can be selectively cleaved later in the synthetic sequence. nih.gov This approach allows for the in-situ generation of the reactive thiol, which can be beneficial in multi-step syntheses. nih.gov

Synthesis of Amino Thiol Derivatives via Multistep Routes

The synthesis of amino thiol derivatives, particularly those with specific substitution patterns like this compound, often necessitates multi-step synthetic strategies. These routes provide the flexibility to introduce the required functional groups—amino and thiol—at precise locations on the carbon skeleton, while managing the reactivity of each group through the use of protecting groups. A common and effective approach involves starting from a readily available chiral precursor, such as a natural amino acid, and sequentially modifying its structure.

One plausible and widely referenced strategy for synthesizing derivatives of 2-amino-6-mercaptohexanoic acid begins with the amino acid L-lysine. bohrium.comresearchgate.net Lysine (B10760008) provides a suitable six-carbon backbone with an amino group at the 2-position (α-amino group) and another at the 6-position (ε-amino group). The challenge then lies in selectively converting the ε-amino group into a thiol or a protected thiol equivalent and introducing a thiol group at the 2-position.

A key transformation in such a synthetic sequence is the conversion of an amino group into a thiol. A derivative of 2-amino-6-mercaptohexanoic acid (Amh) has been prepared by converting the ε-NH2 group of lysine into a 4-methylbenzyl thioether. bohrium.com This derivative, suitable for Boc solid-phase synthesis, demonstrates the feasibility of modifying the side chain of lysine to introduce a sulfur functionality. The 4-methylbenzyl (Meb) protected thiol is stable to acidolysis but can be deprotected concurrently with disulfide bond formation. bohrium.com

The general methodology can be conceptualized in the following stages:

Protection of Functional Groups: The α-amino and carboxyl groups of the starting amino acid (e.g., lysine) are protected to prevent them from interfering with subsequent reactions. Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while the carboxyl group is often converted to an ester (e.g., methyl or ethyl ester).

Modification of the Side Chain: The ε-amino group of the protected lysine is then targeted for conversion. This can involve various chemical transformations. For instance, diazotization of the ε-amino group can convert it into a leaving group, which can then be displaced by a sulfur nucleophile.

Introduction of the Thiol Group: A sulfur-containing nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, is used to introduce the thiol functionality. Alternatively, a protected thiol, like a thioacetate or a tritylthiol, can be introduced, which is deprotected in a later step.

Deprotection: Finally, all protecting groups are removed to yield the target amino thiol derivative.

The following table outlines a representative multi-step synthetic route starting from L-lysine to a derivative of this compound, illustrating the sequence of reactions and intermediates.

| Step | Starting Material | Reagents and Conditions | Intermediate Product | Purpose |

| 1 | L-Lysine | (Boc)₂O, Dioxane/Water | Nα-Boc-L-lysine | Protection of the α-amino group |

| 2 | Nα-Boc-L-lysine | SOCl₂, MeOH | Nα-Boc-L-lysine methyl ester | Protection of the carboxyl group |

| 3 | Nα-Boc-L-lysine methyl ester | NaNO₂, HCl (aq) | Nα-Boc-6-chloro-L-norleucine methyl ester | Conversion of ε-amino group to a leaving group |

| 4 | Nα-Boc-6-chloro-L-norleucine methyl ester | NaSH or Thiourea then NaOH | Nα-Boc-6-mercapto-L-norleucine methyl ester | Introduction of the thiol group at C-6 |

| 5 | Nα-Boc-6-mercapto-L-norleucine methyl ester | Trifluoroacetic acid (TFA) | 6-Mercapto-L-norleucine methyl ester | Deprotection of the α-amino group |

| 6 | 6-Mercapto-L-norleucine methyl ester | LiOH | This compound | Deprotection of the carboxyl group |

This generalized route highlights the modularity of multi-step syntheses, allowing for the preparation of various amino thiol derivatives by changing the starting materials or the reagents used for functional group interconversion. The use of orthogonal protecting groups is crucial to ensure that only the desired functional group reacts at each step. The development of such synthetic methodologies is essential for creating novel amino acid analogs for applications in peptide synthesis and drug discovery. nih.govnih.gov For example, a derivative of 2-amino-6-mercaptohexanoic acid has been successfully incorporated into a 22-residue peptide, demonstrating its utility in synthesizing large cyclic disulfide peptides. bohrium.com

Chemical Reactions and Derivatization Strategies

Reactions Involving the Thiol (-SH) Group

The sulfanyl (B85325) (or thiol) group (-SH) is a potent nucleophile and is readily oxidized, making it a prime site for chemical modification. Its reactivity is central to many functionalization and conjugation strategies.

Thiol-Mediated Functionalization and Conjugation

The thiol group is widely exploited for its strong affinity for the surfaces of noble metals, particularly gold. This property allows for the creation of self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs) and surfaces. While research often highlights 6-mercaptohexanoic acid (MHA) for this purpose, the principle extends to its amino-functionalized derivatives. The thiol group acts as a robust anchor, covalently binding to the gold surface, while the rest of the molecule extends away, presenting its other functional groups (amino and carboxyl) for further interactions or modifications. This strategy is fundamental in the development of biosensors, drug delivery systems, and nanomaterials. For instance, modifying quantum dots with thiol-containing molecules has been shown to enhance cellular uptake.

Disulfide Bond Formation and Reduction

Thiols are susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-). This reversible reaction is a key process in protein chemistry and is equally relevant for 6-amino-2-mercapto-hexanoic acid. The oxidation of two thiol groups yields a disulfide, which can be a symmetrical dimer of the parent molecule or an asymmetrical disulfide formed with another thiol-containing compound. wikipedia.org

Common oxidizing agents like iodine or hydrogen peroxide can facilitate this conversion. Conversely, the resulting disulfide bond can be cleaved back to the constituent thiols using reducing agents. This redox activity is crucial in applications where controlled release or structural changes are desired.

A notable application involves the synthesis of cyclic peptides. A derivative of 2-amino-6-mercaptohexanoic acid, where the amino group is protected, has been used in solid-phase peptide synthesis. indexcopernicus.com Following synthesis, the thiol group can be deprotected and oxidized to form a cyclic disulfide bridge, creating a constrained peptide with specific conformational properties. indexcopernicus.com This process might involve treatment with reagents like diphenyl sulfoxide (B87167) and trichloromethylsilane for simultaneous deprotection and disulfide formation. indexcopernicus.com

Selective Chemical Modifications of the Sulfanyl Moiety

Beyond oxidation, the thiol group's nucleophilicity allows for other selective modifications, such as alkylation. It can readily react with alkyl halides in nucleophilic substitution reactions to form stable thioethers. uobaghdad.edu.iq This reaction is a common strategy for protecting the thiol group during other synthetic steps or for introducing specific functionalities.

For peptide synthesis, a common protecting group for the thiol moiety is the 4-methylbenzyl (Meb) group. indexcopernicus.com A derivative, Boc-S-methylbenzyl-(S)-2-amino-6-mercaptohexanoic acid, was specifically prepared for Boc solid-phase synthesis by converting the ε-amino group of lysine (B10760008) into a 4-methylbenzyl thioether. indexcopernicus.com This protecting group is stable under acidic conditions used for Boc deprotection but can be removed to liberate the free thiol for subsequent reactions like disulfide formation. indexcopernicus.com Another protective group for similar thiol-containing linkers is the trityl (Trt) group, which can be attached to the sulfur atom and later removed under acidic conditions. broadpharm.com

Reactions Involving the Amino (-NH2) Group

The primary amino group at the ε-position of the hexanoic acid chain provides another key site for derivatization, behaving as a typical primary amine in various reactions.

Amidation and Peptide Coupling Strategies

The amino group can react with carboxylic acids or their activated derivatives to form a stable amide bond. This is the basis of peptide synthesis, where this compound can be incorporated into peptide chains. uobaghdad.edu.iq The coupling of 6-aminohexanoic acid (a related compound) with short peptides has been shown to enhance the hydrophobicity of the resulting molecule. mdpi.com

To facilitate amide bond formation, the carboxylic acid partner is typically activated. A wide array of peptide coupling reagents has been developed for this purpose, ensuring high efficiency and minimizing side reactions like racemization. bachem.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amino group. sigmaaldrich.com

Common Peptide Coupling Reagents

| Reagent Family | Examples | Activating Mechanism |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generates OBt or OAt active esters, which are highly reactive. bachem.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Generates OBt, OAt, or Oxyma active esters. Known for rapid coupling. sigmaaldrich.compeptide.com |

The choice of coupling reagent and conditions is critical, especially when dealing with sterically hindered amino acids or when trying to prevent racemization. bachem.com For instance, reagents like HATU and PyAOP are often preferred for difficult couplings due to the high reactivity of the OAt esters they form. sigmaaldrich.com

Schiff Base Formation and Subsequent Transformations

The primary amino group can undergo condensation with an aldehyde or a ketone to form a Schiff base, also known as an imine (-N=CH-). nih.goveijppr.com This reaction is typically reversible and acid-catalyzed. eijppr.com

A study demonstrated the synthesis of a Schiff base by reacting lysine (which shares the 6-aminohexanoic acid core) with N,N-dimethyl aminobenzaldehyde in an ethanol (B145695) solvent. researcherslinks.comresearchgate.net The resulting Schiff base, 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid, was then used as a ligand to form complexes with lanthanide metals such as Cerium(III) and Lanthanum(III). researcherslinks.comresearchgate.net This highlights a subsequent transformation where the Schiff base acts as a chelating agent, capable of coordinating with metal ions. The formation of such metal complexes can impart novel properties to the molecule, with applications in catalysis and materials science. nih.gov

Schiff Base Formation and Complexation Example

| Reactant 1 | Reactant 2 | Product (Schiff Base) | Subsequent Reaction |

| Lysine | N,N-dimethyl aminobenzaldehyde | 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid researcherslinks.comresearchgate.net | Reaction with Ce(NO₃)₃·6H₂O and La(NO₃)₃·6H₂O to form metal complexes. researcherslinks.comresearchgate.net |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data and detailed findings for the chemical compound This compound concerning the precise topics of derivatization for bioconjugation, specific reactions of its carboxylic acid group, and its development into bifunctional reagents.

The available information focuses on related but structurally distinct molecules such as 6-aminohexanoic acid, 6-mercaptohexanoic acid, or general principles of functional group reactivity. Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline with detailed research findings and data tables solely for this compound. Providing such an article would require extrapolating from other compounds, which would not meet the required standards of scientific accuracy and specificity.

Coordination Chemistry of 6 Amino 2 Mercapto Hexanoic Acid

Ligand Properties and Metal Complexation Capabilities

6-Amino-2-mercapto-hexanoic acid is a multifunctional ligand capable of forming stable chelates with various metal ions. Its coordination behavior is primarily dictated by the presence of soft (thiol) and borderline (amino) donor atoms, along with a hard (carboxylate) donor group.

The amino (-NH2) and thiol (-SH) groups are key players in the metal chelation of this compound. The thiol group, being a soft base, exhibits a strong affinity for soft metal ions. Upon deprotonation, the thiolate (-S⁻) becomes a potent nucleophile and a primary coordination site. The amino group, a borderline base, can also coordinate to metal ions, particularly transition metals. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base. In many cases, both the amino and thiol groups participate in coordination, leading to the formation of a stable chelate ring. The coordination of amino acids can occur through (S,O), (N,O), or (S,N) donor atoms researchgate.net.

The simultaneous coordination of the amino and thiol groups to a central metal ion results in the formation of a five-membered chelate ring. This ring structure significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the steric and electronic properties of the ligand itself. The formation of such chelate rings is a common feature in the coordination chemistry of amino acids and related ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques.

Organotin(IV) complexes of amino acids and related thio-ligands have garnered considerable interest. While specific studies on this compound are not extensively documented, the synthesis of organotin(IV) complexes with similar ligands, such as those derived from other amino acids or thio-Schiff bases, provides a framework for understanding their potential formation and structure bsmiab.orgscienceopen.comsemanticscholar.org.

The synthesis typically involves the reaction of an organotin(IV) chloride (e.g., dialkyltin dichloride or trialkyltin chloride) with the sodium or potassium salt of the ligand. The coordination of the ligand to the tin atom is often confirmed by the disappearance of the S-H stretching vibration in the infrared (IR) spectrum bsmiab.org. The carboxylate group's coordination can be inferred from the separation between the asymmetric and symmetric stretching frequencies (Δν) bsmiab.org. Depending on the stoichiometry and the organic groups on the tin atom, these complexes can adopt various geometries, including tetrahedral, trigonal bipyramidal, and octahedral structures bsmiab.orgnih.gov.

Table 1: Representative Spectroscopic Data for Organotin(IV) Complexes with Thio-Ligands

| Complex Type | IR (cm⁻¹) ν(S-H) | IR (cm⁻¹) Δν(COO⁻) | ¹¹⁹Sn NMR (ppm) | Probable Geometry |

| R₂SnL₂ | Absent | > 200 | -150 to -350 | Octahedral |

| R₃SnL | Absent | < 200 | -40 to -120 | Trigonal Bipyramidal |

Note: Data is generalized from studies on related organotin(IV) complexes with amino acid and thiol-containing ligands.

Transition metal complexes of ligands containing amino and mercapto functionalities have been widely explored pjsir.orgresearchgate.netresearchgate.netnih.gov. The synthesis of Co(II), Ni(II), and Cu(II) complexes with this compound would likely involve the reaction of the corresponding metal chloride or acetate (B1210297) with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio.

Characterization of these complexes typically relies on elemental analysis, magnetic susceptibility measurements, and electronic and vibrational spectroscopy. For instance, the coordination of the amino and thiol groups can be inferred from shifts in the N-H and disappearance of the S-H stretching vibrations in the IR spectrum researchgate.netcore.ac.uk. Electronic spectra provide information about the geometry of the complex. For example, Co(II) complexes may exhibit tetrahedral or octahedral geometry, which can be distinguished by their characteristic d-d electronic transitions and magnetic moments pjsir.orgnih.gov. Similarly, Ni(II) complexes can be square planar or octahedral, while Cu(II) complexes often adopt a distorted octahedral or square planar geometry nih.gov.

Table 2: Expected Magnetic Moments and Geometries for Transition Metal Complexes

| Metal Ion | Coordination Number | Geometry | Typical Magnetic Moment (B.M.) |

| Co(II) | 4 | Tetrahedral | 4.2 - 4.8 |

| Co(II) | 6 | Octahedral | 4.8 - 5.2 |

| Ni(II) | 4 | Square Planar | Diamagnetic |

| Ni(II) | 6 | Octahedral | 2.9 - 3.4 |

| Cu(II) | 4 | Square Planar | 1.8 - 2.2 |

| Cu(II) | 6 | Distorted Octahedral | 1.9 - 2.2 |

Note: This table presents generalized expectations based on the literature for transition metal complexes with similar ligands.

Structural Analysis of Coordination Compounds

For organotin(IV) complexes of amino acids, X-ray diffraction has revealed mononuclear species with five-coordinate tin atoms as well as polymeric structures with six-coordinate tin centers nih.gov. In the case of transition metal complexes with ligands containing both amino and thiol groups, X-ray structures have confirmed the bidentate or polydentate nature of the ligands and the resulting geometries around the metal ion, which can range from square planar to distorted octahedral researchgate.net. For instance, X-ray analysis of organotin(IV) complexes with thio-Schiff bases has shown five-coordinate tin centers with O,N,S donor sets semanticscholar.org. It is anticipated that complexes of this compound would exhibit similar structural diversity, with the potential for the ligand to act as a bidentate (N,S) or tridentate (N,S,O) chelating agent.

Interactions with Biological Systems at a Molecular Level Mechanistic Focus

Biochemical Pathway Involvement

Current scientific literature does not prominently feature 6-Amino-2-mercapto-hexanoic acid as a standard intermediate or metabolite within major, defined biochemical pathways in humans. It is primarily recognized as a synthetic derivative of the amino acid lysine (B10760008). wikipedia.org While related molecules like 6-amino-2-oxohexanoic acid are noted as human metabolites, the direct mercapto- derivative is not. nih.gov Its structural similarity to lysine, specifically ε-aminocaproic acid (6-aminohexanoic acid), forms the basis of its pharmacological action rather than a role in metabolic turnover. wikipedia.orgmdpi.com

As a synthetic compound, this compound is not a typical substrate for enzymatic transformations in metabolic pathways. Research has focused more on its action as an inhibitor rather than a substrate for catalysis. The presence of the thiol (-SH) group introduces a reactive site that can interact with biological molecules, but there is limited information on specific enzymes that catalyze its transformation. Studies on similar molecules, like acetyl-CoA synthetase, which involves a thiol group from Coenzyme A attacking an acyl carbon, illustrate the types of enzymatic reactions thiols can participate in, but direct studies on this compound are not widely documented. nih.gov

Molecular Interactions with Biomolecules

The primary molecular interaction of this compound and its structural analogs, like 6-aminohexanoic acid (EACA), is with the plasminogen and plasmin proteins of the fibrinolytic system. mdpi.comnih.gov This interaction is not with the enzyme's active site but with specific domains known as lysine-binding sites (LBS) located in the kringle regions of plasminogen. mdpi.comnih.gov

By mimicking the structure of lysine, the compound binds to these LBS. This binding is a reversible, competitive interaction that prevents plasminogen and plasmin from binding to lysine residues on fibrin (B1330869). mdpi.com This blockade is the critical step in its mechanism of action. Quantitative studies on the closely related 6-aminohexanoic acid have determined the binding affinities to human plasminogen, revealing one high-affinity site and several lower-affinity sites.

Table 1: Binding Constants of 6-Aminohexanoic Acid with Human Plasminogen

| Binding Site Class | Dissociation Constant (Kd) | Number of Sites |

|---|---|---|

| High-Affinity | 0.009 mM | 1 |

| Low-Affinity | 5 mM | ~5 |

This interactive table is based on data for the related compound 6-aminohexanoic acid. researchgate.net

The specificity of this interaction is directed towards the lysine-binding sites of plasminogen's kringle domains, which are crucial for localizing the fibrinolytic activity of plasmin to the fibrin clot. nih.gov

The binding of lysine analogs like 6-aminohexanoic acid to the kringle domains of plasminogen induces a significant conformational change in the plasminogen molecule. nih.gov This alteration of the protein's three-dimensional structure is a key aspect of its function.

Circular dichroism studies have provided evidence for these conformational changes. nih.gov The binding of 6-aminohexanoic acid to plasminogen alters the near-ultraviolet spectrum, which indicates changes in the environment of aromatic amino acid chromophores, reflecting a shift in the protein's tertiary structure. nih.gov However, the far-ultraviolet spectrum remains largely unchanged, suggesting that the secondary structure (e.g., alpha-helices and beta-sheets) is not significantly affected. nih.gov This induced conformational change is thought to make the plasminogen molecule less susceptible to activation by streptokinase. researchgate.net

The principal enzymatic process inhibited by this compound and its analogs is the activation of plasminogen to plasmin, which is a central step in fibrinolysis (the breakdown of blood clots). mdpi.comnih.gov The mechanism of inhibition is not by direct inactivation of the catalytic site of plasminogen activators (like tissue plasminogen activator or urokinase) or plasmin itself. researchgate.net

Instead, the inhibition is indirect and occurs through several mechanisms related to the binding at the lysine-binding sites:

Preventing Plasminogen Binding to Fibrin: By occupying the LBS, the compound prevents plasminogen from attaching to the fibrin clot. This is crucial because plasminogen activation is most efficient when it is bound to fibrin. mdpi.comnih.gov

Altering Plasminogen Conformation: As described previously, the induced conformational change makes plasminogen a poorer substrate for its activators. researchgate.netnih.gov

Inhibiting Plasmin Activity on Fibrin: The compound also binds to the LBS of already formed plasmin, preventing it from binding to and degrading fibrin. mdpi.com

Kinetic studies on the related 6-aminohexanoic acid show that in the presence of the inhibitor, the activation of plasminogen by streptokinase exhibits an increased Vmax (maximum reaction rate) but no change in Km (substrate concentration at half-maximal velocity). nih.gov This suggests a complex interaction where the inhibitor modifies the plasminogen molecule, affecting its activation kinetics. nih.gov

Impact on Protein Synthesis and DNA Replication at a Mechanistic Level

Direct mechanistic studies on the impact of this compound on the cellular machinery of protein synthesis and DNA replication are not extensively documented in current literature. However, insights can be drawn from research on its parent compound, 6-aminohexanoic acid (Ahx).

In the context of DNA replication, Ahx has been utilized as a component of a flexible linker to tether reporter molecules to nucleotides. Specifically, a linker composed of two 6-aminohexanoic acid units was used to synthesize a dye-labeled deoxyuridine triphosphate (dUTP) analogue. nih.gov Researchers compared this with a standard Cy5-dUTP to see how the linker length affected its incorporation into DNA by thermophilic DNA polymerases. The study found that the Cy5-dUTP with the longer, more flexible Ahx-based linker resulted in longer primer extension lengths, suggesting that the linker's properties can modulate the activity of DNA polymerases on modified substrates. nih.gov This indicates an indirect influence on the process of DNA replication by modifying the substrates recognized by the enzymatic machinery.

Regarding protein synthesis, there is a lack of specific data detailing how this compound might mechanistically interfere with or modulate the ribosomal processes of mRNA translation. General principles of protein synthesis rely on the precise recognition of the 20 proteinogenic amino acids by their respective aminoacyl-tRNA synthetases, a process that is highly specific. The introduction of a non-canonical amino acid like this compound would not typically be incorporated into proteins during standard ribosomal synthesis without specialized, engineered cellular machinery.

Incorporation into Peptide and Protein Structures

The unique bifunctional nature of this compound, possessing a reactive thiol group and a flexible six-carbon backbone, makes it a valuable building block in synthetic peptide chemistry.

Design and Synthesis of Modified Peptides Utilizing this compound as a Structural Element

The incorporation of this compound into peptides is achieved through chemical peptide synthesis, most commonly solid-phase peptide synthesis (SPPS). albany.edu This methodology allows for the stepwise addition of amino acids to build a desired peptide sequence on a solid resin support. thermofisher.com

For the inclusion of this compound, a derivative suitable for SPPS is required, typically with protecting groups on both the α-amino and the ε-thiol groups to prevent unwanted side reactions during coupling. indexcopernicus.com The most common strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) based approach, where the α-amino group is protected by a base-labile Fmoc group. thermofisher.comnih.gov The thiol group requires an acid-labile or otherwise orthogonal protecting group, such as a 4-methylbenzyl (Meb) group, which is stable to the acidic conditions used to cleave the final peptide from the resin but can be removed during a final deprotection step. indexcopernicus.com

The synthesis process follows a standard cycle:

The C-terminal amino acid is anchored to the solid support resin. albany.edu

The Fmoc protecting group on the resin-bound amino acid is removed using a mild base, typically piperidine. nih.gov

The next amino acid in the sequence, in this case, the protected this compound derivative, is activated using a coupling reagent (e.g., HATU, HBTU) and added to the deprotected N-terminus of the growing chain. nih.gov

This cycle of deprotection and coupling is repeated until the full-length peptide is assembled. nih.gov

Finally, the peptide is cleaved from the resin, and all side-chain protecting groups (including the one on the thiol) are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov

This approach allows for the precise, site-specific incorporation of this compound at any desired position within a peptide chain.

Influence on Peptide Conformation and Stability

The introduction of this compound into a peptide sequence has a profound influence on its structure and stability, stemming from two key features: the flexible hexanoic acid backbone and the reactive thiol group.

Flexibility: The six-carbon chain of the molecule provides significant conformational flexibility. researchgate.net This long, hydrophobic chain can act as a flexible hinge or spacer, allowing different parts of a peptide to move relative to each other. researchgate.net In some contexts, this flexibility can be used to facilitate the formation of specific secondary structures, such as β-turns. nih.gov

Thiol-Mediated Stabilization: The most significant impact on conformation comes from the α-mercapto group. The thiol (-SH) group is highly reactive and can be oxidized to form a disulfide bond (-S-S-) with another thiol group. britannica.com This can occur in several ways:

Intramolecular Cyclization: If two this compound residues (or one and a cysteine residue) are present in the same peptide chain, they can form a disulfide bridge, creating a cyclic peptide. This cyclization dramatically reduces the conformational freedom of the peptide, locking it into a more rigid and stable structure. indexcopernicus.com

Intermolecular Dimerization: Two separate peptide chains, each containing a this compound residue, can be linked together via a disulfide bond to form a homodimer or heterodimer. britannica.com

| Structural Feature | Influence on Conformation | Effect on Stability |

|---|---|---|

| Flexible Hexanoic Backbone | Acts as a flexible hinge or spacer; can promote turns. nih.gov | Can increase mobility of peptide domains. researchgate.net |

| α-Mercapto (-SH) Group | Enables formation of covalent disulfide bridges for cyclization or dimerization. indexcopernicus.combritannica.com | Significantly increases thermal and proteolytic stability by creating covalent cross-links. youtube.com |

Role as a Spacer or Linker in Biologically Active Structures

The structural characteristics of this compound make it an excellent bifunctional linker or spacer for constructing complex, biologically active molecules. nih.gov Its parent compound, 6-aminohexanoic acid, is widely used for this purpose. nih.govresearchgate.netmedchemexpress.com

The molecule can be incorporated into a peptide chain via its amino and carboxyl groups through standard peptide bonds. nih.gov This leaves the reactive thiol group available for further modification. This "dual-handle" nature allows it to act as a versatile connection point.

Applications as a Linker:

Connecting Peptide Domains: It can be used to link two distinct peptide fragments together, as demonstrated in the design of chimeric hormones where fragments of arginine vasopressin and bradykinin (B550075) were joined via a 6-aminohexanoic acid spacer. nih.gov

Conjugation of Payloads: The thiol group serves as a specific attachment point for various functional moieties. This is particularly useful for attaching drugs, fluorescent dyes, or chelating agents to a targeting peptide. The thiol group can react specifically with maleimide-functionalized molecules, a common strategy in bioconjugation.

Surface Immobilization: The thiol group provides a means to anchor peptides onto gold surfaces or nanoparticles, a technique often used in the development of biosensors and diagnostic devices.

The flexible, hydrophobic nature of the hexyl chain can help to separate the conjugated payload from the peptide backbone, which can be crucial for maintaining the biological activity of both components by minimizing steric hindrance. researchgate.net

| Peptide/Molecule Construct | Role of Ahx | Finding/Purpose | Reference |

|---|---|---|---|

| NPY-(1-4)-Ahx-(25-36) | Replaces the NPY 5-24 loop | Analog showed affinity for the NPY receptor comparable to the native hormone. | nih.gov |

| (R-Ahx-R)₄ | Separates guanidine (B92328) groups in a cell-penetrating peptide | Key factor for cellular internalization and metabolic stability. | nih.gov |

| Cy5-dUTP with Ahx linker | Links a fluorescent dye to a nucleotide | A longer linker resulted in longer DNA primer extension lengths by polymerases. | nih.gov |

| Ac-Arg-Tal-...-Ahx-Lys(Acr)-Ahx-...-Arg-NH₂ | Flexible spacer in a DNA-binding peptide | The length and flexibility of the peptide assures binding to three DNA domains. | nih.gov |

Applications in Materials Science and Nanotechnology Research

Surface Modification and Functionalization

The ability of 6-Mercaptohexanoic acid to spontaneously form well-ordered molecular layers on metal surfaces has made it a cornerstone in the field of surface engineering.

6-Mercaptohexanoic acid readily forms self-assembled monolayers (SAMs) on gold substrates. nih.gov This process is driven by the strong, covalent-like interaction between the sulfur atom of the thiol group and the gold surface. The molecules arrange themselves in a highly ordered, dense film, with the alkyl chains extending from the surface. The terminal carboxylic acid groups are thus exposed, creating a new, functionalized surface. These SAMs can be used to modify the physical and chemical properties of the gold surface, such as its wettability and biocompatibility, which is crucial for the development of sensitive biosensors. The formation of these stable MHA SAMs on gold electrodes has been confirmed through techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and measurements of double-layer capacitance. nih.gov

The stability and structure of these monolayers are critical for their application. Research has shown that the organization of MHA SAMs on a gold surface can evolve over time, leading to a more closely packed layer. nih.gov This reorganization can influence the performance of devices based on these functionalized surfaces, such as electrochemical impedance spectroscopy (EIS) biosensors. nih.gov

| Parameter | Description | Significance |

| Driving Force | Strong affinity between sulfur and gold atoms | Leads to spontaneous and stable monolayer formation |

| Molecular Orientation | Thiol group binds to gold, alkyl chain extends outwards, carboxylic acid is exposed | Creates a functionalized surface with tunable properties |

| Characterization | SERS, Double-layer capacitance, EIS | Confirms formation and characterizes the structure and stability of the SAM |

The robust thiol-gold bond is fundamental to the precise control of surface properties. By forming a SAM of MHA, a gold surface that is inherently hydrophobic can be transformed into a hydrophilic surface due to the exposed carboxylic acid groups. This alteration of surface energy is critical for a variety of applications, including biosensors, where controlling the interaction of biological molecules with the surface is paramount.

Furthermore, the carboxylic acid terminus can be deprotonated to create a negatively charged surface, allowing for the electrostatic immobilization of positively charged molecules. The pH of the surrounding environment can be used to control the degree of deprotonation and thus the surface charge. This ability to tune surface properties such as wettability and charge is a key advantage of using MHA in surface modification. The resulting monolayers, terminated with carboxylic acids, can be further functionalized with a variety of amines and alcohols to introduce more complex end groups, expanding the range of possible applications.

| Surface Property | Control Mechanism | Application Example |

| Wettability | Exposure of hydrophilic -COOH groups | Improved biocompatibility for biosensors |

| Surface Charge | pH-dependent deprotonation of -COOH groups | Electrostatic immobilization of biomolecules |

| Further Functionalization | Chemical reactions with the terminal -COOH group | Attachment of specific recognition elements (e.g., antibodies, enzymes) |

Nanoparticle Synthesis and Stabilization

In the realm of nanotechnology, 6-Mercaptohexanoic acid plays a crucial role as a surface ligand for the synthesis and stabilization of nanoparticles.

During the synthesis of nanoparticles, such as gold nanoparticles (AuNPs), MHA can act as a capping agent. scbt.com The thiol group of MHA binds to the surface of the growing nanoparticle, which helps to control the particle's size and prevent uncontrolled aggregation. This results in the formation of monodisperse nanoparticles, which is essential for many of their applications. The carboxylic acid group provides a hydrophilic surface, making the nanoparticles stable in aqueous solutions. MHA is used in the preparation of thiol-functionalized gold nanoparticles, often through a ligand exchange process with other stabilizing agents. The ability of amino acids and their derivatives to act as both reducing and capping agents in nanoparticle synthesis has been a subject of significant research. nih.govresearchgate.net

The stability of nanoparticles in solution is critical for their practical use. MHA-capped nanoparticles exhibit excellent colloidal stability in aqueous media due to the hydrophilic nature of the carboxylic acid groups. This prevents the nanoparticles from aggregating and precipitating out of solution. The surface charge imparted by the deprotonated carboxylic acid groups also contributes to stability through electrostatic repulsion between the particles. The pH of the solution can be used to control the rate of aggregation of gold colloidal nanoparticles. The ability to maintain a stable dispersion is a key factor in the successful application of nanoparticles in fields such as diagnostics and therapeutics.

| Function | Mechanism | Outcome |

| Size Control | Thiol binding to nanoparticle surface during growth | Formation of monodisperse nanoparticles |

| Aggregation Prevention | Steric and electrostatic repulsion from the MHA layer | Stable colloidal dispersion |

| Aqueous Stability | Hydrophilic carboxylic acid groups | Dispersibility in biological and aqueous media |

Development of Hybrid Materials for Research Tools

The bifunctional nature of 6-Mercaptohexanoic acid allows for the creation of hybrid materials where nanoparticles are integrated with other molecular or biological systems. MHA-functionalized nanoparticles can be covalently linked to biomolecules such as enzymes, antibodies, or nucleic acids through the carboxylic acid group. This has led to the development of advanced research tools, including highly sensitive biosensors and targeted drug delivery systems. For instance, MHA-modified gold electrodes are commonly used to immobilize biorecognition elements for the detection of a wide range of analytes.

Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

Structural elucidation relies on techniques that can map the connectivity of atoms and define their spatial arrangement. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and mass spectrometry are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, COSY) for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule in solution. While specific experimental spectra for 6-Amino-2-mercapto-hexanoic acid are not widely available in the cited literature, the expected spectral characteristics can be predicted based on its structure.

¹H-NMR Spectroscopy: A proton NMR spectrum would reveal distinct signals for each unique proton environment in the molecule. The chemical shifts would be influenced by the adjacent electron-withdrawing groups (carboxyl, thiol, and amino groups). Protons closer to these groups would appear further downfield. The protons of the N-H (amino), O-H (carboxyl), and S-H (thiol) groups are exchangeable and their signals can be confirmed by adding D₂O to the sample, which would cause them to disappear.

Expected ¹H-NMR Signals for this compound

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H on C2 | ~3.0 - 3.5 | Doublet of doublets (dd) or Multiplet (m) | Alpha to both COOH and SH groups, shifted downfield. |

| H₂ on C3, C4, C5 | ~1.4 - 1.9 | Multiplets (m) | Part of the aliphatic backbone. |

| H₂ on C6 | ~2.8 - 3.2 | Triplet (t) or Multiplet (m) | Alpha to the NH₂ group, shifted downfield. |

| SH on C2 | ~1.5 - 2.5 | Singlet (s) or Triplet (t) | Chemical shift and coupling can vary. Often a broad singlet. |

| NH₂ on C6 | Variable | Broad singlet (br s) | Position is concentration and solvent dependent. |

Correlation SpectroscopY (COSY): A 2D COSY experiment would be instrumental in confirming the connectivity of the protons along the hexanoic acid backbone. Cross-peaks would appear between protons that are spin-spin coupled, typically on adjacent carbons. For instance, the proton on C2 would show correlations to the protons on C3, which in turn would show correlations to protons on C4, and so on, confirming the -CH(SH)-CH₂-CH₂-CH₂-CH₂-NH₂ chain.

Investigations into peptides and proteins sometimes utilize amino acid derivatives containing both thiol and amino groups, such as lysine (B10760008) derivatives, to study interactions and create specific molecular architectures. acs.orgacs.org NMR techniques are crucial in these studies to confirm the structure and conformation of the resulting molecules. archive.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Currently, there is no publicly available single-crystal X-ray diffraction structure for isolated this compound in the searched literature. Were the data available, it would reveal the molecule's conformation in the solid state and illustrate the hydrogen bonding network formed by the amino, carboxyl, and thiol groups. Such analyses have been performed on related molecules, for example, to study the ordered arrangement of 6-mercaptohexanoic acid in self-assembled monolayers on surfaces. In protein research, X-ray crystallography is used to determine the structure of complex biomolecules, sometimes incorporating modified amino acids. researchgate.netistanbul.edu.tr

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

For this compound (C₆H₁₃NO₂S), the exact molecular weight can be calculated. High-resolution mass spectrometry would be able to confirm this mass with high precision. The protonated molecule, [M+H]⁺, would be a prominent ion in techniques like Electrospray Ionization (ESI).

Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂S |

| Exact Mass | 163.0667 |

Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of water (H₂O), formic acid (HCOOH), or cleavage along the alkyl chain, providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of volatile and thermally stable compounds. For a polar, non-volatile molecule like this compound, derivatization would be required. The amino, carboxyl, and thiol groups would need to be converted to less polar, more volatile derivatives before analysis. This is a common strategy for the GC-MS analysis of amino acids. google.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing information about functional groups and conjugated systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups. While a specific experimental spectrum for this compound is not available in the cited results, the expected absorption bands can be predicted. The spectrum would be complex due to the presence of multiple functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amino Group | N-H stretch | 3300-3500 (medium, often two bands) |

| Thiol Group | S-H stretch | 2550-2600 (weak) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Alkyl Chain | C-H stretch | 2850-2960 |

The presence of these characteristic bands would serve as strong evidence for the compound's structure. Techniques like Fourier-transform infrared spectroscopy (FTIR) are routinely used to characterize enzymes and biomolecules, often to confirm that their native structure is retained after immobilization or modification. mdpi.comresearchgate.net

Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the vibrational properties of molecules adsorbed on metal surfaces. For this compound, SERS provides a window into its binding mechanism and orientation on plasmonic nanoparticles, such as gold and silver. The interaction is primarily through the thiol (-SH) group, which forms a strong bond with the metal surface. This is evidenced by the disappearance or significant attenuation of the S-H stretching band, typically found around 2500-2600 cm⁻¹, in the SERS spectrum.

The orientation of the adsorbed molecule can be deduced from the relative enhancement of different vibrational modes. In the case of molecules like 4-mercaptopyridine (B10438) and 4-mercaptobenzoic acid on Au-Ag alloy nanoparticles, the SERS spectra show distinct vibrational signatures that confirm their presence and interaction with the surface. researchgate.net For instance, the enhancement of C-S stretching modes (around 600-700 cm⁻¹) and other in-plane vibrations suggests a specific orientation of the molecule on the nanoparticle. researchgate.net The precise nanogap between metallic nanoparticles is a critical factor, with a spacing of 0.5 to 1.0 nm yielding substantial Raman enhancement that can enable single-molecule detection. ntno.org

Research on similar thiol-containing molecules, such as 2-mercaptobenzoxazole (B50546) on copper surfaces doped with silver nanoparticles, shows that the molecule chemisorbs through its sulfur and nitrogen atoms, adopting a tilted orientation. nih.gov The study of DNA and 6-mercapto-1-hexanol (B159029) interactions on gold surfaces further demonstrates the capability of SERS to inspect the interplay between different molecules on a substrate. dtu.dkresearchgate.net These studies collectively underscore the power of SERS in providing detailed molecular-level information about surface adsorption phenomena.

Table 1: Representative SERS Vibrational Bands for Thiolated Molecules on Nanoparticle Surfaces

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Adsorption Studies |

|---|---|---|

| S-H Stretch | 2500-2600 | Disappearance indicates deprotonation and S-metal bond formation. |

| C-S Stretch | 600-750 | Enhancement suggests proximity of the sulfur atom to the metal surface. |

| C-C Ring Modes | 1000-1600 | Changes in intensity and position reveal molecular orientation. |

| N-H Bending | ~1600 | Provides information on the involvement of the amino group in binding or interaction. |

Note: Specific wavenumbers can vary depending on the molecule, the nanoparticle material, and the local environment.

Advanced Microscopic and Sizing Techniques for Material Characterization

Microscopic and sizing techniques are essential for understanding the physical characteristics of nanoparticles functionalized with this compound.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Morphology

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the size, shape, and crystal structure of nanoparticles at the atomic level. researchgate.netresearchgate.net When nanoparticles are coated with ligands like this compound, HRTEM can confirm the integrity of the nanoparticle core and provide evidence of the organic shell.

Studies on nanoparticles stabilized with similar capping agents, such as 4-amino-6-hydroxy-2-mercaptopyrimidine on gold nanoparticles (AuNPs), have used TEM to characterize the resulting materials. researchgate.net For instance, HRTEM analysis of amino-acid-capped ZnS:Mn nanoparticles revealed average particle sizes of 6.6 ± 0.7 nm, 6.8 ± 0.9 nm, and 6.7 ± 1.1 nm for different amino acid coatings. mdpi.com Such precision is crucial for correlating nanoparticle size with its functional properties. Correlative super-resolution microscopy and TEM (super-resCLEM) have been developed to simultaneously measure nanoparticle size and the number of surface ligands with nanometric precision. nih.gov This allows for a detailed investigation of how the surface functionalization relates to the nanoparticle's morphology. nih.gov

Table 2: HRTEM Findings for Functionalized Nanoparticles

| Nanoparticle System | HRTEM Observation | Key Finding | Citation |

|---|---|---|---|

| Amino-acid-capped ZnS:Mn | Spherical particles with measurable fringe images | Average particle size determined to be ~6.7 nm | mdpi.com |

| PLGA–PEG NPs | Visualization of nanoparticle core and ligand shell | Enabled correlation of ligand number and distribution with particle size | nih.gov |

| Bismuth Oxide Nanoparticles | Detailed structural information, including crystallinity | Confirmed the crystalline nature and phase of the synthesized nanoparticles | researchgate.net |

Differential Centrifugal Sedimentation (DCS) for Particle Size Distribution

Differential Centrifugal Sedimentation (DCS) is a high-resolution technique for measuring the particle size distribution of nanomaterials in a liquid. intertek.com It separates particles based on their sedimentation rate in a density gradient under centrifugal force. rsc.org This method is particularly valuable for assessing the monodispersity and stability of nanoparticles functionalized with this compound.

DCS can accurately measure particle sizes in a range from approximately 0.002 µm to 50 µm, depending on particle density. intertek.com The technique is sensitive enough to distinguish between single nanoparticles and small aggregates, providing a clear picture of the sample's quality. For gold nanoparticles, a combination of UV-visible spectroscopy and DCS can yield practical values for both mass and number-based particle concentrations with errors of less than 20%. rsc.org The high resolution of DCS allows for the precise determination of the hydrodynamic diameter of coated nanoparticles. By comparing this with the core diameter from HRTEM, the thickness of the organic ligand shell can be estimated, confirming the successful functionalization of the nanoparticle surface.

Table 3: Comparison of Particle Sizing Techniques

| Technique | Principle | Information Obtained | Advantages for Functionalized NPs |

|---|---|---|---|

| HRTEM | Electron beam transmission and imaging | Core size, shape, crystallinity, direct visualization | Atomic resolution, morphological detail. |

| DCS | Sedimentation in a density gradient | Hydrodynamic size distribution, aggregation state | High resolution, accurate for polydisperse samples, measures size in solution. |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex.

Molecular docking simulations are crucial for predicting how a ligand such as 6-Amino-2-mercapto-hexanoic acid might interact with a specific protein's binding site. This analysis helps in understanding the potential biological targets of the molecule. For instance, studies on the related compound 6-aminohexanoic acid have explored its interaction with the fibrinolytic system, particularly its role as an inhibitor of plasminogen and plasmin. nih.govmdpi.com While specific docking studies focused solely on this compound are not extensively detailed in the available literature, the methodology would involve predicting its binding affinity and orientation within the active sites of relevant enzymes. Such analyses can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies of other inhibitors, energy decomposition analysis has been used to identify the contribution of key amino acid residues to the binding energy, highlighting the importance of van der Waals and electrostatic interactions in stabilizing the complex. nih.gov

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify which functional groups are critical for its effects. While specific SAR studies for this compound are not widely published, research on analogous compounds provides a framework for how such an analysis could be approached. For example, SAR studies have been conducted on tertiary amine derivatives of compounds like hexanoic acid to explore their potential as enzyme inhibitors. science.gov Similarly, research on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine has been used to develop potent and selective receptor antagonists by systematically altering substituents on the parent molecule. researchgate.net A hypothetical SAR study on this compound would involve synthesizing and testing derivatives with modifications to the hexanoic acid chain, the amino group, or the mercapto group to understand their impact on biological activity.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to predict the fundamental properties of molecules. These calculations can provide insights into electronic structure, molecular geometry, and spectroscopic characteristics.

Analysis of the electronic structure provides information about the distribution of electrons within a molecule, which is fundamental to its chemical reactivity and physical properties. For this compound, various molecular descriptors have been computationally determined. nih.gov Techniques like Natural Bond Orbital (NBO) analysis, which has been used for similar molecules like 6-amino-2-mercapto-3H-pyrimidin-4-one, could be applied to analyze hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂S | nih.gov |

| Molecular Weight | 163.24 g/mol | nih.gov |

| XLogP3 | -2 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 163.06669983 Da | nih.gov |

| Topological Polar Surface Area | 64.3 Ų | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and dynamic behavior of molecules in different environments, such as in solution or when bound to a protein. For example, MD simulations have been employed to assess the binding stability of potential inhibitors to their target receptors, where the root-mean-square deviation (RMSD) values can indicate the conformational stability of the complex. nih.gov Although specific MD simulation studies focusing on this compound are not found in the reviewed literature, this technique would be instrumental in understanding its flexibility, how it interacts with solvent molecules, and the stability of its binding to a potential biological target over time.

Potential As Chemical Probes and Building Blocks in Advanced Research

Role in Phosphoproteomic Analysis as a Resin Functionalization Agent

In the field of phosphoproteomics, the enrichment of phosphorylated peptides from complex biological samples is a critical step for their subsequent analysis by mass spectrometry. nih.gov Affinity chromatography, using materials like immobilized metal ion affinity chromatography (IMAC) and metal oxide affinity chromatography (MOAC), is a common strategy. nih.govresearchgate.net These methods rely on the interaction between the phosphate (B84403) groups of peptides and the functionalized resin. researchgate.net

While no specific studies document the use of 6-Amino-2-mercapto-hexanoic acid for this purpose, its structure suggests a potential application. The thiol group could be used to covalently attach the molecule to a solid support, such as a thiol-reactive resin. nih.gov The terminal amino and carboxylic acid groups would then be available for further modification, potentially to create a novel affinity matrix. For instance, the amino group could be modified to introduce a metal-chelating moiety, creating a custom IMAC resin for phosphopeptide enrichment. The specific properties of such a resin, including its selectivity and efficiency, would require empirical investigation. nih.gov

Table 1: Potential Interactions for Resin Functionalization

| Functional Group | Potential Role in Resin Functionalization |

| Thiol (-SH) | Covalent attachment to thiol-reactive solid supports. |

| Amino (-NH2) | Site for further chemical modification to introduce affinity ligands. |

| Carboxylic Acid (-COOH) | Can be used for covalent linkage to amine-functionalized resins. |

This table is based on theoretical chemical reactivity and does not represent documented applications of this compound.

Development of Biosensing Platforms through Surface Functionalization

The development of sensitive and selective biosensors often relies on the controlled immobilization of biorecognition molecules (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface. nih.gov Gold surfaces are frequently employed in techniques like surface plasmon resonance (SPR) biosensing due to the strong and stable self-assembled monolayers (SAMs) that can be formed with thiol-containing molecules. nih.govnih.gov

Although direct research on this compound in this context is absent, the presence of a thiol group strongly suggests its suitability for forming SAMs on gold surfaces. dtu.dk The terminal amino group of an immobilized this compound monolayer would provide a reactive handle for the covalent attachment of biomolecules. This approach offers a straightforward method for creating a functional biosensor interface. The properties of such a SAM, including its packing density and orientation, would influence the performance of the resulting biosensor and would need to be experimentally determined. mdpi.com

Applications as Building Blocks for Complex Organic and Biological Molecules

Non-proteinogenic amino acids are valuable building blocks in the synthesis of novel peptides and other complex organic molecules, offering the potential to create structures with unique properties and biological activities. nih.gov The incorporation of such building blocks can influence the conformation, stability, and receptor-binding affinity of peptides. nih.gov

This compound, as a lysine (B10760008) analog containing a thiol group, represents a promising but unexplored building block for solid-phase peptide synthesis (SPPS). albany.edu Its incorporation into a peptide sequence would introduce a reactive thiol handle at a specific position. This thiol group could then be used for a variety of post-synthesis modifications, such as:

Cyclization: Formation of a thioether linkage with another residue in the peptide to create a cyclic peptide.

Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules.

Conjugation: Linking the peptide to other molecules, such as proteins or nanoparticles. nih.gov

The successful integration of this compound into peptide synthesis would require the development of appropriate protecting group strategies to ensure the selective reactivity of its three functional groups.

Design of Fluorescence Probes and Other Research Reagents

Fluorescent probes are indispensable tools in molecular and cellular biology for imaging and quantification. The design of these probes often involves a fluorophore, a recognition element, and a linker.

The structure of this compound makes it a candidate for use as a linker in the synthesis of fluorescent probes. Its carboxylic acid or amino group could be coupled to a fluorophore, while the other terminus could be attached to a biomolecule that recognizes a specific target. The thiol group could also be used for conjugation or to modulate the fluorescent properties of the attached dye. While there are examples of amino acids being used to create fluorescent linkers dtu.dk, and fluorescent derivatives of related compounds like 6-aminohexylamine have been synthesized rsc.org, no such research has been published for this compound.

Furthermore, the thiol group's affinity for heavy metal ions suggests a potential, though unexplored, application in the design of chemosensors for detecting metal ions like mercury (Hg²⁺). researchgate.net

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 6-Amino-2-mercapto-hexanoic acid with high purity?

- Methodology : Utilize tert-butyl oxazinane derivatives as chiral templates to introduce stereochemical control during synthesis. Protect the thiol group with trityl or acetyl moieties to prevent oxidation, and employ cross-coupling reactions (e.g., Suzuki-Miyaura) for carbon-boron bond formation in advanced intermediates . Purification via reverse-phase HPLC or recrystallization in ethanol/water mixtures ensures high purity (>95%). Monitor reaction progress using TLC with ninhydrin staining for amino group detection.

Q. How can researchers characterize the molecular structure of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm backbone structure and functional groups (thiol at ~1.3–1.5 ppm, amino at ~2.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: 177.23 g/mol) and isotopic patterns.

- IR Spectroscopy : Identify S-H (2550–2600 cm) and N-H (3300–3500 cm) stretches. X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtained.

Q. What storage conditions optimize the stability of this compound in laboratory settings?

- Methodology : Store lyophilized samples in amber vials under inert gas (argon or nitrogen) at –20°C to prevent thiol oxidation. For solutions, use degassed buffers (pH 6–7) with EDTA to chelate metal catalysts of oxidation. Avoid exposure to light or elevated temperatures (>25°C) .

Q. How can researchers assess the reactivity of the thiol and amino groups in this compound?

- Methodology :

- Thiol Reactivity : Test disulfide formation using Ellman’s reagent (DTNB) to quantify free thiols. Monitor kinetics under varying redox conditions (e.g., DTT vs. HO) .

- Amino Reactivity : Perform ninhydrin assays or derivatization with dansyl chloride for fluorometric quantification. Evaluate pH-dependent protonation using potentiometric titration .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the thiol group in biochemical interactions?

- Methodology : Use site-directed mutagenesis in peptide conjugates to replace the thiol with inert groups (e.g., methyl), followed by comparative binding assays (SPR, ITC) with target proteins. Computational docking (AutoDock Vina) models interactions, while stopped-flow spectroscopy captures transient thiol-disulfide exchange kinetics .

Q. What advanced analytical methods resolve low-abundance impurities in synthesized batches?

- Methodology : Deploy LC-MS/MS with a C18 column and ion-pairing reagents (e.g., TFA) to separate and identify byproducts (e.g., dimers or oxidized species). Quantify impurities via standard addition curves and validate using F NMR if fluorine-containing analogs are synthesized as internal standards .

Q. How can computational modeling predict the compound’s behavior in enzymatic systems?

- Methodology : Perform density functional theory (DFT) calculations to map the energy landscape of thiol deprotonation and nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model conformational flexibility during enzyme binding. Use PubChem-derived structural data (InChIKey: SLXKOJJOQWFEFD) for parameterization .

Q. What strategies address contradictory data in stability studies under varying pH conditions?

- Methodology : Replicate experiments using standardized buffers (e.g., phosphate vs. Tris) to isolate pH effects. Employ orthogonal assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.